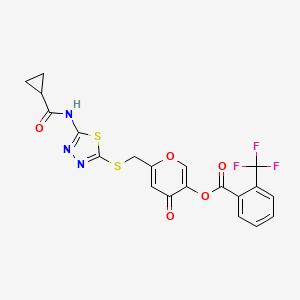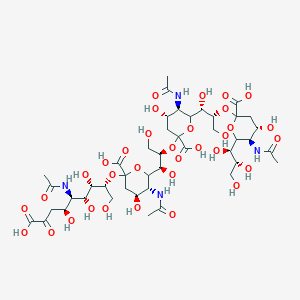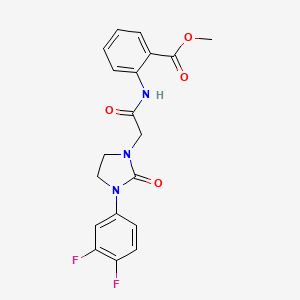![molecular formula C28H43Cl2N5O6S B2742054 (2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride CAS No. 2341796-76-5](/img/structure/B2742054.png)
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: VH 032 - 连接子 12 的合成涉及将基于 (S,R,S)-AHPC 的 VHL 配体与 2 单元 PEG 连接子偶联。 该反应通常需要使用合适的溶剂,例如二甲基亚砜 (DMSO),并可能涉及超声处理以提高溶解度 . 然后纯化化合物以实现高纯度,通常通过高效液相色谱 (HPLC) 测定 ≥95% .
工业生产方法: VH 032 - 连接子 12 的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的精确控制,以确保一致的质量和产率。 将化合物储存在 -20°C 以保持稳定并防止降解 .
化学反应分析
反应类型: VH 032 - 连接子 12 主要经历偶联反应,其中它与靶蛋白配体连接以形成 PROTAC . 这些反应得益于 PEG 连接子的存在,它提供了灵活性并增强了所得偶联物的溶解度。
常用试剂和条件:
溶剂: 二甲基亚砜 (DMSO),乙醇
条件: 超声处理,控制温度(通常为室温至 -20°C)
主要产物: 从这些反应中形成的主要产物是 PROTAC,它们由 VH 032 - 连接子 12 与各种靶蛋白配体偶联而成 .
科学研究应用
VH 032 - 连接子 12 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域 .
化学: 用于合成用于靶向蛋白降解的 PROTAC。
生物学: 促进蛋白质-蛋白质相互作用的研究以及特定蛋白质在细胞过程中的作用。
医学: 通过选择性降解致病蛋白,在疾病治疗中具有潜在的治疗应用。
工业: 用于开发新药和治疗剂。
作用机制
相似化合物的比较
VH 032 - 连接子 12 由于结合了基于 (S,R,S)-AHPC 的 VHL 配体和 2 单元 PEG 连接子而独一无二,这增强了其溶解度和灵活性 . 类似的化合物包括:
- 沙利度胺-NH-C4-NH-Boc
- 来那度胺半水合物
- 泊马度胺
- 沙利度胺-5-OH
- (S,R,S)-AHPC-PEG1-N3
- 沙利度胺-4-OH
- 沙利度胺 5-氟化物
这些化合物也作为 E3 连接酶配体发挥作用,但它们的化学结构和连接子不同,这会影响它们的结合亲和力和特异性。
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDIGXLPWYVAKX-OTCWRJAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Cl2N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/new.no-structure.jpg)
![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2741977.png)
![2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B2741984.png)


![N-(4-methylbenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2741988.png)
![N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide](/img/structure/B2741989.png)
![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2741990.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2741993.png)

